molecular formula C14H10ClN5O2S B5717321 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole

Cat. No.: B5717321
M. Wt: 347.8 g/mol
InChI Key: QYYYEBDMERBEFH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and a 4-nitrophenylmethylsulfanyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitrile precursors in the presence of sodium azide and a suitable catalyst.

    Substitution Reactions:

    Thioether Formation: The 4-nitrophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions involving thiols and alkyl halides.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, potentially converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the aromatic rings can be functionalized with different substituents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The tetrazole ring and aromatic substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole can be compared with similar compounds such as:

    1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]imidazole: This compound has an imidazole ring instead of a tetrazole ring, which may affect its chemical reactivity and biological activity.

    1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]triazole:

    1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]benzene: This compound lacks the heterocyclic ring, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and the tetrazole ring, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-11-3-7-12(8-4-11)19-14(16-17-18-19)23-9-10-1-5-13(6-2-10)20(21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYYEBDMERBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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